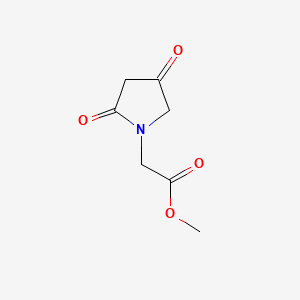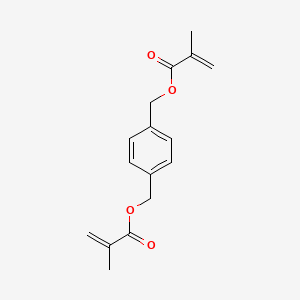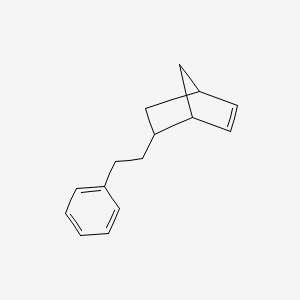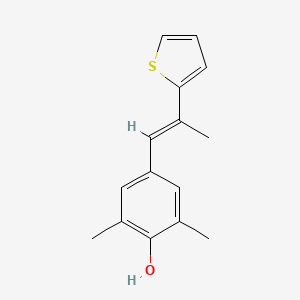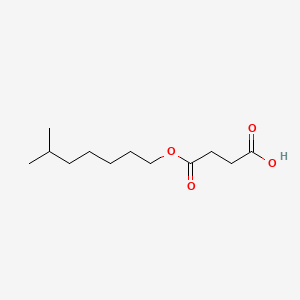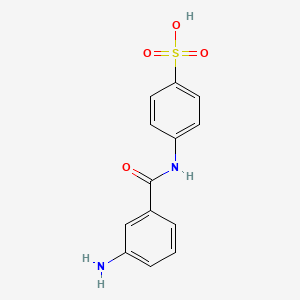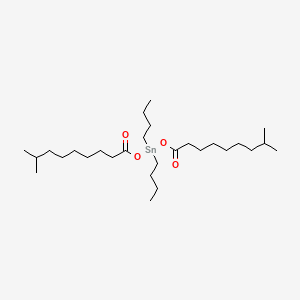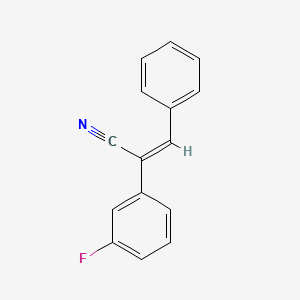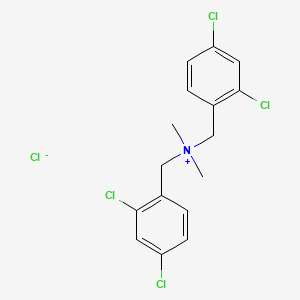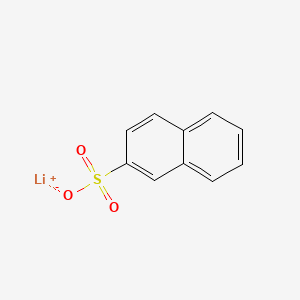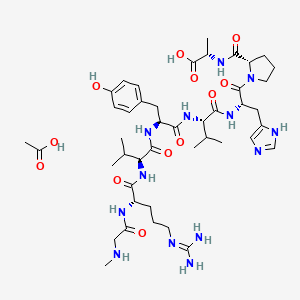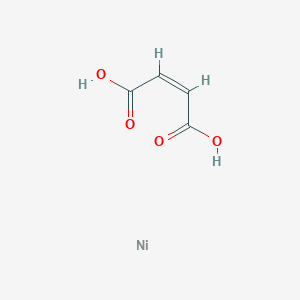
Nickel(II) fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(II) fumarate is a coordination compound consisting of nickel(II) ions and fumarate anions Fumarate is the conjugate base of fumaric acid, a naturally occurring organic acid found in many plants and animals
Synthetic Routes and Reaction Conditions:
Direct Reaction: this compound can be synthesized by reacting nickel(II) chloride with fumaric acid in an aqueous solution. The reaction is typically carried out at room temperature and requires constant stirring to ensure complete mixing.
Precipitation Method: Another method involves the precipitation of this compound from a solution containing nickel(II) ions and fumarate ions. The solution is slowly evaporated to allow the formation of crystals.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and advanced purification techniques to obtain the desired compound with minimal impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form nickel(III) fumarate or other oxidized products.
Reduction: Reduction reactions can convert this compound to nickel(I) fumarate or elemental nickel.
Substitution: Substitution reactions involve the replacement of the nickel(II) ion with other metal ions, leading to the formation of mixed-metal fumarates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Various metal salts can be used as substitutes, depending on the desired product.
Major Products Formed:
Oxidation: Nickel(III) fumarate, nickel oxides.
Reduction: Nickel(I) fumarate, elemental nickel.
Substitution: Mixed-metal fumarates, such as nickel-cobalt fumarate.
Wissenschaftliche Forschungsanwendungen
Nickel(II) fumarate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and metal ion transport.
Medicine: this compound is investigated for its therapeutic properties, such as its use in cancer treatment and as an anti-inflammatory agent.
Industry: It is utilized in the production of pigments, coatings, and other industrial materials due to its unique chemical properties.
Wirkmechanismus
Nickel(II) fumarate is compared with other similar compounds, such as cobalt(II) fumarate and copper(II) fumarate. These compounds share similar structures but differ in their metal centers, leading to variations in their chemical and biological properties. This compound is unique in its ability to catalyze specific reactions and its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Cobalt(II) fumarate
Copper(II) fumarate
Iron(II) fumarate
Manganese(II) fumarate
Eigenschaften
CAS-Nummer |
6283-67-6 |
|---|---|
Molekularformel |
C4H4NiO4 |
Molekulargewicht |
174.77 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;nickel |
InChI |
InChI=1S/C4H4O4.Ni/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-; |
InChI-Schlüssel |
BHIJGQUZXXURRH-ODZAUARKSA-N |
Isomerische SMILES |
C(=C\C(=O)O)\C(=O)O.[Ni] |
Kanonische SMILES |
C(=CC(=O)O)C(=O)O.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



